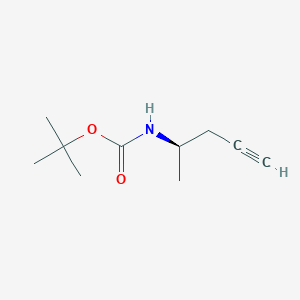
Tert-butyl (R)-pent-4-YN-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ®-pent-4-YN-2-ylcarbamate is an organic compound that features a tert-butyl group, a pentynyl chain, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-pent-4-YN-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method includes the use of tert-butyl chloroformate and an alkyne in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of tert-butyl ®-pent-4-YN-2-ylcarbamate may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor systems to control reaction conditions precisely, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-pent-4-YN-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used to facilitate these reactions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Amides, esters.
Scientific Research Applications
Tert-butyl ®-pent-4-YN-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl ®-pent-4-YN-2-ylcarbamate involves its interaction with various molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme intermediates. This inhibition can affect pathways involving neurotransmitters and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the alkyne group.
Pent-4-YN-2-ylcarbamate: Similar but without the tert-butyl group.
Tert-butyl ®-pent-4-YN-2-ylamine: Similar but with an amine group instead of a carbamate.
Uniqueness
Tert-butyl ®-pent-4-YN-2-ylcarbamate is unique due to the combination of its tert-butyl, alkyne, and carbamate groups. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
BKIXNAMQZXSUPU-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC#C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



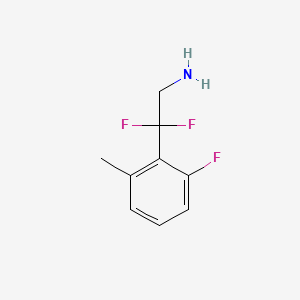
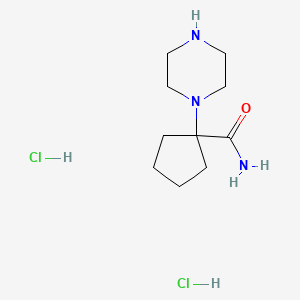
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
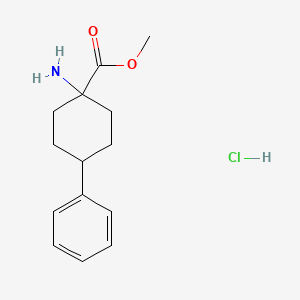
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)

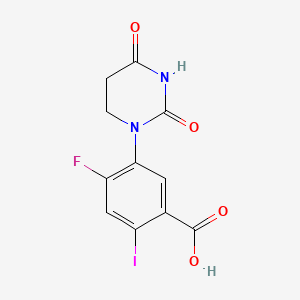

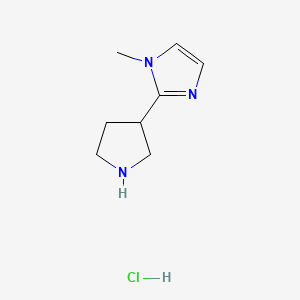
![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
